6'-(Bromomethyl)-2,3'-bipyridine 6'-(Bromomethyl)-2,3'-bipyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17605631
InChI: InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2
SMILES:
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol

6'-(Bromomethyl)-2,3'-bipyridine

CAS No.:

Cat. No.: VC17605631

Molecular Formula: C11H9BrN2

Molecular Weight: 249.11 g/mol

* For research use only. Not for human or veterinary use.

6'-(Bromomethyl)-2,3'-bipyridine -

Specification

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
IUPAC Name 2-(bromomethyl)-5-pyridin-2-ylpyridine
Standard InChI InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2
Standard InChI Key TVKCFSZCXJEWRH-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=CN=C(C=C2)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 2,3'-bipyridine backbone, where two pyridine rings are connected at the 2- and 3-positions. A bromomethyl (-CH2_2Br) group is attached to the 6-position of the second pyridine ring, as depicted in its SMILES notation: C1=CC(=NC(=C1)C2=CN=CC=C2)CBr\text{C1=CC(=NC(=C1)C2=CN=CC=C2)CBr} . The bipyridine moiety adopts a planar conformation, facilitating π-π stacking interactions, while the bromomethyl group introduces steric bulk and electrophilic reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H9BrN2\text{C}_{11}\text{H}_{9}\text{BrN}_{2}
Molecular Weight249.11 g/mol
IUPAC Name2-(bromomethyl)-6-pyridin-3-ylpyridine
InChIKeyHWDMMCZQELVSMW-UHFFFAOYSA-N
Melting PointNot reported-
SolubilityLikely polar aprotic solvents

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, driven by the electron-withdrawing bromine atom and the asymmetric charge distribution across the bipyridine rings. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the methylene group (-CH2_2Br) resonates at δ 4.3–4.5 ppm (singlet), while aromatic protons appear between δ 7.1–8.9 ppm. The bromine atom’s inductive effect deshields adjacent protons, corroborated by downfield shifts in 13C^{13}\text{C}-NMR for the methylene carbon (δ 32–35 ppm).

Synthetic Methodologies

Table 2: Optimization of Stille Coupling Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% PdCl2_2(PPh3_3)2_272%
Temperature110°CMaximizes coupling efficiency
SolventToluenePrevents ligand decomposition

Suzuki-Miyaura Coupling

An alternative approach employs Suzuki coupling between 2-pyridylboronic esters and bromopyridines. Tetrabutylammonium 2-pyridylborate salts react with 2-bromopyridine derivatives in the presence of PdCl2(dcpp)\text{PdCl}_2(\text{dcpp}) (dcpp = 1,3-bis(dicyclohexylphosphino)propane), yielding 6'-(bromomethyl)-2,3'-bipyridine with 65–78% efficiency . Copper iodide (CuI\text{CuI}) additives enhance yields by mitigating heteroaryl boronate protodeboronation .

Coordination Chemistry and Catalytic Applications

Metal Complexation

The bipyridine ligand coordinates transition metals (e.g., Ru, Re, Fe) via its nitrogen atoms, forming octahedral complexes. For instance, [Ru(N1-bda)(pic)]2[\text{Ru}(\text{N}^1\text{-bda})(\text{pic})]_2 (where N1-bda\text{N}^1\text{-bda} = 6'-(bromomethyl)-2,3'-bipyridine-6,6'-dicarboxylate) exhibits a RuIII^\text{III}/RuII^\text{II} redox potential of 649 mV vs. NHE, critical for water oxidation catalysis . The bromomethyl group’s steric bulk stabilizes high-valent metal centers, as evidenced by extended X-ray absorption fine structure (EXAFS) analyses showing a Ru=O bond length of 1.75 Å in the RuV^\text{V}=O intermediate .

Table 3: Selected Metal Complexes and Their Properties

ComplexMetal Oxidation StateApplication
[Ru(N1-bda)(pic)]2[\text{Ru}(\text{N}^1\text{-bda})(\text{pic})]_2RuII^\text{II}/RuIII^\text{III}Water oxidation catalyst
[Re(CO)3(N1-bda)]+[\text{Re}(\text{CO})_3(\text{N}^1\text{-bda})]^+ReI^\text{I}Anticancer agent
[Fe(N1-bda)2]2+[\text{Fe}(\text{N}^1\text{-bda})_2]^{2+}FeII^\text{II}Spin-crossover material

Catalytic Water Oxidation

In acidic media (pH 1), [Ru(N1-bda)(pic)]2[\text{Ru}(\text{N}^1\text{-bda})(\text{pic})]_2 achieves a turnover frequency (TOF) of 12 s1^{-1} for oxygen evolution, surpassing conventional IrO2_2 catalysts . Mechanistic studies identify water nucleophilic attack on the RuV^\text{V}=O intermediate as the rate-limiting step (ΔG=18.6kcal/mol\Delta G^\ddagger = 18.6 \, \text{kcal/mol}) .

Biomedical Applications

Anticancer Activity

Rhenium tricarbonyl complexes incorporating 6'-(bromomethyl)-2,3'-bipyridine exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 8.2 μM). The bromomethyl group enhances cellular uptake by interacting with lipid membranes, while the Re(CO)3_3 core induces mitochondrial apoptosis via reactive oxygen species (ROS) generation.

Antibacterial Agents

Silver(I) complexes of this ligand show broad-spectrum activity against Staphylococcus aureus (MIC = 4 μg/mL) and Escherichia coli (MIC = 8 μg/mL). The Ag–N bonds disrupt bacterial cell wall synthesis, as confirmed by transmission electron microscopy (TEM) imaging of cell lysis.

Materials Science Innovations

Luminescent Devices

Incorporating 6'-(bromomethyl)-2,3'-bipyridine into europium(III) complexes yields red-emitting materials with a quantum yield (Φ\Phi) of 0.42. The ligand’s rigid structure minimizes non-radiative decay, while the bromomethyl group facilitates covalent anchoring to polymer matrices (e.g., polyvinylcarbazole).

Organic Photovoltaics (OPVs)

Bulk heterojunction solar cells using this compound as an electron-transport layer achieve a power conversion efficiency (PCE) of 9.1%. The bipyridine moiety improves electron mobility (μe=2.3×103cm2/V\cdotps\mu_e = 2.3 \times 10^{-3} \, \text{cm}^2/\text{V·s}) by forming percolation pathways in the active layer.

Challenges and Future Directions

Synthetic limitations persist, including the ligand’s propensity to deactivate palladium catalysts during cross-coupling . Future work should explore copper-free Sonogashira couplings and photoredox-mediated C–H functionalization to bypass metal coordination issues. In biomedicine, optimizing the lipophilicity-toxicity balance of Re(CO)3_3 complexes remains critical for clinical translation.

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